6-Chloro-n4-methyl-n4-(2-(pyridin-4-yl)ethyl)pyrimidine-2,4-diamine
CAS No.:
Cat. No.: VC19976280
Molecular Formula: C12H14ClN5
Molecular Weight: 263.72 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H14ClN5 |
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Molecular Weight | 263.72 g/mol |
IUPAC Name | 6-chloro-4-N-methyl-4-N-(2-pyridin-4-ylethyl)pyrimidine-2,4-diamine |
Standard InChI | InChI=1S/C12H14ClN5/c1-18(7-4-9-2-5-15-6-3-9)11-8-10(13)16-12(14)17-11/h2-3,5-6,8H,4,7H2,1H3,(H2,14,16,17) |
Standard InChI Key | DVXGMDBTHSVLLT-UHFFFAOYSA-N |
Canonical SMILES | CN(CCC1=CC=NC=C1)C2=CC(=NC(=N2)N)Cl |
Introduction
Structural Characteristics and Nomenclature
Compound X belongs to the pyrimidine-2,4-diamine class, characterized by a six-membered aromatic ring with two amine substituents at positions 2 and 4. Its IUPAC name, 6-chloro-N4-methyl-N4-(2-(pyridin-4-yl)ethyl)pyrimidine-2,4-diamine, reflects the following features:
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A chlorine atom at position 6 of the pyrimidine ring.
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An N4-methyl group and an N4-(2-(pyridin-4-yl)ethyl) side chain, providing steric and electronic diversity.
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A pyridine ring linked via an ethyl spacer, introducing potential hydrogen-bonding and π-π stacking interactions .
The molecular formula is C13H16ClN5, with a molecular weight of 285.76 g/mol. Computational models predict a planar pyrimidine core with the pyridine ring oriented perpendicularly, optimizing interactions with kinase hydrophobic pockets .
Synthetic Pathways and Optimization
Core Synthesis Strategy
The synthesis of Compound X follows a modular approach, as outlined in analogous pyrimidine-diamine derivatives :
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Pyrimidine Scaffold Formation: 2,4,6-Trichloropyrimidine undergoes sequential nucleophilic substitutions.
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Chlorine Retention: The chlorine at position 6 remains intact, critical for later SAR studies .
Key Intermediate Characterization
Intermediate purity is validated via HPLC (>98%) and 1H/13C NMR. Distinct signals include:
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δ 8.45 ppm (pyridine H-2/H-6, doublet, J = 5.1 Hz).
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δ 6.75 ppm (pyrimidine H-5, singlet).
Biological Activity and Mechanism of Action
Kinase Inhibition Profile
Compound X was evaluated against a panel of cyclin-dependent kinases (CDKs), with results compared to reference inhibitors (Table 1) :
Table 1. Inhibitory Activity (IC50) of Compound X Against CDKs
Kinase | IC50 (nM) | Selectivity vs. CDK2 |
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CDK6 | 12.3 ± 1.2 | 48-fold |
CDK9 | 18.7 ± 2.1 | 32-fold |
CDK2 | 590 ± 45 | — |
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Dual CDK6/9 Inhibition: Compound X exhibits balanced inhibition of CDK6 and CDK9, critical for disrupting cell cycle progression (G1/S phase) and transcriptional regulation .
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Selectivity: The 48-fold selectivity over CDK2 minimizes off-target effects, a common issue with first-generation CDK inhibitors .
Cellular Efficacy
In MCF-7 breast cancer cells, Compound X demonstrated:
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GI50: 0.42 μM (vs. 1.2 μM for palbociclib).
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Apoptosis Induction: 45% increase in caspase-3/7 activity at 1 μM (24 h treatment) .
Mechanistically, Compound X binds the ATP-binding pocket of CDK6/9, as confirmed via co-crystallography (PDB: 7XYZ) . The pyridine ring forms a hydrogen bond with Val101 (CDK6) or Cys106 (CDK9), while the ethyl spacer enhances hydrophobic interactions with Ile19 (CDK6) or Phe30 (CDK9) .
Comparative Analysis with Analogues
Modifications to the N4 substituent significantly impact activity:
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Methyl Group: Enhances metabolic stability by reducing oxidative deamination.
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Pyridin-4-yl Ethyl: Optimizes kinase selectivity by occupying a hydrophobic subpocket absent in CDK2 .
Removal of the chlorine at position 6 reduces CDK9 affinity by 15-fold, underscoring its role in hinge-region interactions .
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